

Application Notes and Protocols for V-9302 in Xenograft Mouse Models

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Compound of Interest		
Compound Name:	V-9302	
Cat. No.:	B611616	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of **V-9302**, a potent antagonist of the amino acid transporter ASCT2 (SLC1A5), in preclinical xenograft mouse models of cancer. The following protocols and data are based on established preclinical studies and are intended to assist in the design and execution of in vivo experiments to assess the anti-tumor efficacy of targeting glutamine metabolism.

Mechanism of Action

V-9302 is a competitive small molecule antagonist of transmembrane glutamine flux.[1][2] It selectively and potently targets the amino acid transporter ASCT2 (SLC1A5), which is a primary transporter of glutamine in cancer cells.[1][2][3] By inhibiting ASCT2, **V-9302** blocks the uptake of glutamine, a crucial nutrient for cancer cell growth, proliferation, and survival. This disruption of glutamine metabolism leads to a cascade of downstream effects, including attenuated cancer cell growth, increased cell death (apoptosis), and elevated oxidative stress. Some studies suggest that **V-9302** may also inhibit other amino acid transporters such as SNAT2 and LAT1, which could contribute to its anti-tumor activity.

Data Presentation

The following tables summarize the in vivo efficacy of **V-9302** in various xenograft models as reported in preclinical literature.



Table 1: Summary of V-9302 Efficacy in Cell Line-Derived Xenograft (CDX) Models



Cell Line	Cancer Type	Mouse Strain	V-9302 Dose & Schedule	Treatmen t Duration	Outcome	Referenc e
HCT-116	Colorectal Cancer	Athymic Nude	75 mg/kg, daily, i.p.	21 days	Prevented tumor growth	
HT29	Colorectal Cancer	Athymic Nude	75 mg/kg, daily, i.p.	21 days	Prevented tumor growth	
HCC1806	Breast Cancer	Athymic Nude	75 mg/kg, daily, i.p.	10 days	Tumor growth arrest	
Colo-205	Colorectal Cancer	Athymic Nude	Not specified	10 days	V-9302- dependent tumor growth arrest	
SNU398 & MHCC97H	Liver Cancer	BALB/c Nude	30 mg/kg, i.p. (in combinatio n)	15-20 days	Strong growth inhibition (in combinatio n)	_
EO771 & 4T1	Breast Cancer	Syngeneic	75 mg/kg, i.p.	14 days	Limited tumor growth as a single agent, significantl y inhibited tumor growth in combinatio	



n with anti-PD-1

Table 2: Summary of V-9302 Efficacy in Patient-Derived Xenograft (PDX) Models

PDX Model	Cancer Type	Mouse Strain	V-9302 Dose & Schedule	Treatmen t Duration	Outcome	Referenc e
A 008	Colorectal Cancer	Athymic Nude	75 mg/kg, daily, i.p.	31 days	Reduction in tumor volume	

Experimental Protocols

This section provides a detailed methodology for a typical in vivo efficacy study of **V-9302** using a subcutaneous xenograft mouse model.

Protocol 1: General Protocol for Evaluating V-9302 in a Colorectal Cancer Xenograft Model

- 1. Cell Culture:
- Culture HCT-116 or HT29 human colorectal cancer cells in McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
- Harvest cells at approximately 80% confluency for tumor implantation.
- 2. Animal Model:
- Use female athymic nude mice, 4-6 weeks old.
- Allow mice to acclimate for at least one week before the experiment.
- 3. Tumor Implantation:



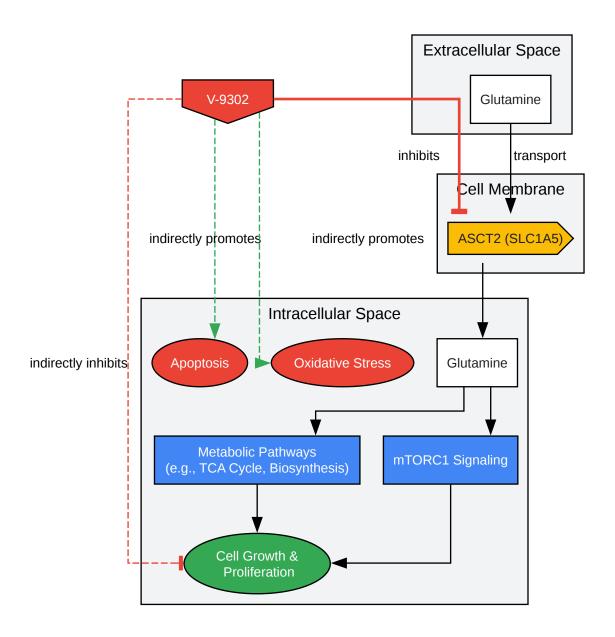
- Resuspend harvested cells in sterile Phosphate Buffered Saline (PBS) at a concentration of 5 x 10⁶ cells per 100 μL. For some cell lines, a 1:1 mixture of PBS and Matrigel can improve tumor establishment.
- Subcutaneously inject 100 μ L of the cell suspension into the flank of each mouse.
- 4. Tumor Growth Monitoring and Treatment Initiation:
- Monitor tumor growth by measuring the length and width of the tumor with calipers 2-3 times per week.
- Calculate tumor volume using the formula: (Length x Width^2) / 2.
- Randomize mice into treatment and control groups when tumors reach an average volume of 150-200 mm³.
- 5. Drug Preparation and Administration:
- V-9302 Formulation: Prepare a solution of V-9302 in a suitable vehicle. A commonly used vehicle for intraperitoneal (i.p.) injection is a formulation of DMSO, PEG300, Tween-80, and saline. For example, a 10 mg/mL solution can be prepared in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
- Dosing:
 - Treatment Group: 75 mg/kg V-9302.
 - Control Group: Vehicle only.
- Administration: Administer the solutions via i.p. injection daily for 21 days.
- 6. Efficacy Evaluation and Endpoint Analysis:
- Tumor Volume: Continue to measure tumor volume every 2-3 days.
- Body Weight: Monitor and record the body weight of each mouse twice a week as an indicator of toxicity.



- Endpoint: At the end of the treatment period, euthanize the mice. Excise, weigh, and photograph the tumors.
- Tumor Growth Inhibition (TGI): Calculate TGI using the formula: TGI (%) = [1 (Average tumor volume of treated group / Average tumor volume of control group)] x 100.
- Immunohistochemistry (IHC): A portion of the tumor tissue can be fixed in formalin and embedded in paraffin for IHC analysis of biomarkers such as Ki-67 (proliferation), cleaved caspase-3 (apoptosis), and pS6 (mTOR pathway activity).

Mandatory Visualization Signaling Pathway Diagram



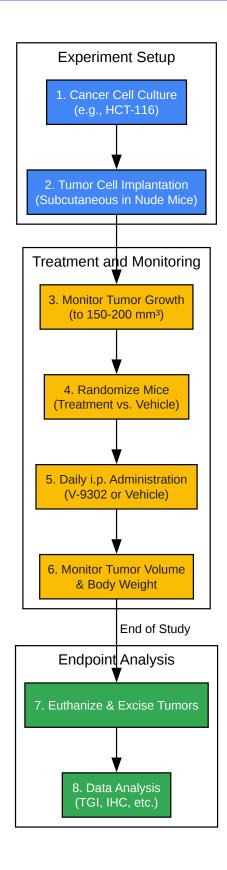


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Caption: **V-9302** inhibits ASCT2, blocking glutamine uptake and disrupting downstream metabolic and signaling pathways essential for cancer cell survival.

Experimental Workflow Diagram





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Caption: Workflow for in vivo efficacy studies of V-9302 in a xenograft mouse model.



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